![molecular formula C14H10N4S2 B2546084 2-((Imidazo[1,2-a]pyrimidin-2-ylmethyl)thio)benzo[d]thiazole CAS No. 302583-84-2](/img/structure/B2546084.png)

2-((Imidazo[1,2-a]pyrimidin-2-ylmethyl)thio)benzo[d]thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

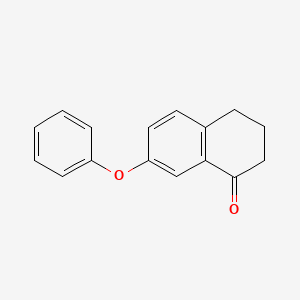

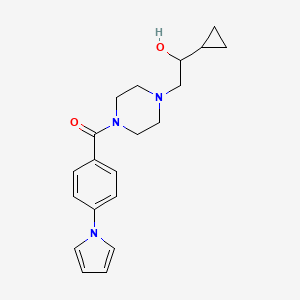

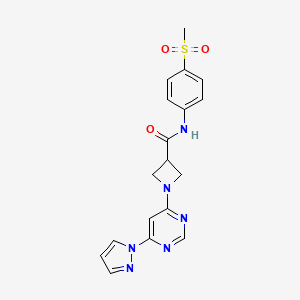

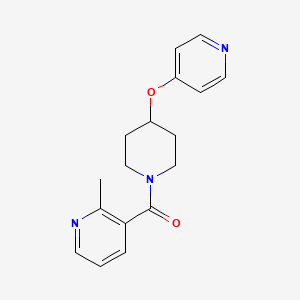

The compound "2-((Imidazo[1,2-a]pyrimidin-2-ylmethyl)thio)benzo[d]thiazole" is a heterocyclic molecule that is part of a broader class of compounds with potential biological activities. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related benzo[d]thiazole derivatives has been reported through various methods. For instance, a one-pot metal-free procedure has been used to synthesize benzo[d]imidazo[2,1-b]thiazole analogues, employing benzene and pyridine substrates to generate the desired products in moderate to good yields . Another approach involved the reaction of 2-aminobenzimidazole with ethyl cyanoacetate to efficiently synthesize 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one derivatives in excellent yield . These methods highlight the versatility and regioselectivity possible in synthesizing benzo[d]thiazole and related compounds.

Molecular Structure Analysis

The molecular structure of benzo[d]thiazole derivatives has been characterized using various spectroscopic techniques. For example, the UV–vis, FT-IR, and 1H NMR spectroscopic techniques, along with elemental analysis, have been used to characterize phenylazopyrimidone dyes derived from benzo[d]thiazole analogues . Additionally, single-crystal X-ray diffraction, supported by Density Functional Theory (DFT) calculations, has provided detailed insights into the intermolecular interactions of imidazo[1,2-a]pyrimidin-2-yl-acetic acid and related analogs with imidazo[2,1-b]thiazole rings .

Chemical Reactions Analysis

The chemical reactivity of benzo[d]thiazole derivatives can be inferred from the synthesis of various compounds. For instance, the preparation of phenylazopyrimidone dyes involves linking different aniline derivatives to the benzo[d]thiazole core, indicating the potential for azo coupling reactions . Moreover, the synthesis of imidazo[2,1-b]thiazole derivatives as Mycobacterium tuberculosis inhibitors involved the formation of carbohydrazide linkages, suggesting the reactivity of these compounds towards hydrazine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazole derivatives can be diverse. The solubility, crystallinity, and stability of these compounds can be influenced by their molecular structure and substituents. For example, the pH and solvent can affect the absorption ability of phenylazopyrimidones, indicating the importance of electronic effects and solvation on their properties . The vibrational spectra of imidazo[1,2-a]pyrimidin-2-yl-acetic acid and related analogs have been studied, revealing the influence of hydrogen bonding on their physical properties .

Scientific Research Applications

Antifungal and Antimicrobial Applications

Compounds with structures similar to 2-((Imidazo[1,2-a]pyrimidin-2-ylmethyl)thio)benzo[d]thiazole have shown significant promise in the treatment of infections. For instance, sertaconazole, with a benzo[b]thiophene component, is highlighted for its high antifungal activity and excellent safety profile in the treatment of Pityriasis versicolor, demonstrating 100% cure rates without relapses or significant side effects in clinical trials (Nasarre et al., 1992). Similarly, its effectiveness in treating cutaneous dermatophytosis confirms the therapeutic potential of such compounds in antimycotic applications (Pedragosa et al., 1992).

Antidepressant and Anticonvulsant Effects

Research into benzo[d]thiazol derivatives has also uncovered their potential in addressing neurological disorders. A study demonstrated that certain derivatives exhibited significant antidepressant and anticonvulsant effects, with mechanisms possibly related to alterations in serotonin and norepinephrine concentrations (Qing‐Hao Jin et al., 2019). This suggests that the chemical framework of this compound could be relevant for developing treatments for mood and seizure disorders.

Cancer Therapy

The use of compounds with imidazole and benzo[d]thiazole structures in cancer therapy has been explored. Although direct studies on this compound were not found, related research indicates a potential role in oncology. For instance, temozolomide, an imidazole tetrazinone, has shown efficacy in treating low-grade glioma, offering a basis for investigating similar compounds in oncological contexts (Quinn et al., 2003).

Insights from Microbial Metabolism

A study on imidazole propionate, a microbially produced metabolite, sheds light on the complex interactions between microbial products and host metabolism, specifically impairing insulin signaling, which has implications for type 2 diabetes research (Koh et al., 2018). This suggests that the investigation of microbial interactions with imidazole-related compounds could unveil novel therapeutic pathways.

Mechanism of Action

Target of Action

Similar imidazole-containing compounds have been found to interact with a variety of biological targets, including enzymes, receptors, and proteins .

Mode of Action

It is known that imidazole-containing compounds can interact with their targets in various ways, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating receptor signaling .

Biochemical Pathways

Imidazole-containing compounds are known to influence a broad range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

It has been reported that similar imidazo-containing compounds have been designed with in silico admet prediction, which suggests that these compounds may have favorable pharmacokinetic properties .

Result of Action

Similar imidazo-containing compounds have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

properties

IUPAC Name |

2-(imidazo[1,2-a]pyrimidin-2-ylmethylsulfanyl)-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4S2/c1-2-5-12-11(4-1)17-14(20-12)19-9-10-8-18-7-3-6-15-13(18)16-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRNMLHQAOLMJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SCC3=CN4C=CC=NC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-5-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2546003.png)

![3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2546006.png)

![3-Bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2546010.png)

![3,5-Dimethyl-4-((4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)isoxazole](/img/structure/B2546013.png)

![(2,6-Difluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2546016.png)

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2546020.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclohex-3-enecarboxamide](/img/structure/B2546021.png)